molecular formula C9H16O B1347286 1-Cyclopentylbutan-1-one CAS No. 6635-68-3

1-Cyclopentylbutan-1-one

Cat. No. B1347286
CAS RN: 6635-68-3
M. Wt: 140.22 g/mol
InChI Key: GUXITNMMJFSULS-UHFFFAOYSA-N
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Description

1-Cyclopentylbutan-1-one is a chemical compound with the CAS Number: 6635-68-3 . It has a molecular weight of 140.23 . The IUPAC name for this compound is 1-cyclopentyl-1-butanone . It is typically stored at room temperature and has a physical form of liquid .


Molecular Structure Analysis

The InChI code for 1-Cyclopentylbutan-1-one is 1S/C9H16O/c1-2-5-9(10)8-6-3-4-7-8/h8H,2-7H2,1H3 . This indicates that the compound consists of 9 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

1-Cyclopentylbutan-1-one is a liquid at room temperature . It has a density of 0.9±0.1 g/cm3, a boiling point of 197.2±8.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.4 mmHg at 25°C . The compound also has a molar refractivity of 41.5±0.3 cm3 .

Scientific Research Applications

Bioactive Cyclobutane-containing Alkaloids

Research on cyclobutane-containing compounds, such as 1-Cyclopentylbutan-1-one, has unveiled their significant antimicrobial, antibacterial, and anticancer properties. These compounds, both natural and synthetic, derived from terrestrial and marine species, have been extensively studied for their biological activities. The structure, origin, biosynthesis, and potential applications of these compounds in medical and pharmaceutical research highlight their importance in developing new therapeutic agents (Dembitsky, 2007).

Strain-Release Heteroatom Functionalization

Innovations in drug discovery have led to the utilization of strained bioisosteres like cyclobutane. The difficulty of integrating these fragments into lead compounds due to their strained nature is a significant challenge. A novel approach to "cyclopentylation" of amines, alcohols, thiols, and carboxylic acids through strain-release heteroatom functionalization has been developed, expanding the toolkit available for medicinal chemists. This methodology has applications in bioconjugation and peptide labeling, demonstrating the versatility and potential of cyclobutane derivatives in synthesizing complex drug molecules (Lopchuk et al., 2017).

Safety And Hazards

The safety information for 1-Cyclopentylbutan-1-one includes several hazard statements such as H227, H302, H315, H319, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

1-cyclopentylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-5-9(10)8-6-3-4-7-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXITNMMJFSULS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70984984
Record name 1-Cyclopentylbutan-1-one
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Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentylbutan-1-one

CAS RN

6635-68-3
Record name 1-Butanone, 1-cyclopentyl-
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Record name 1-Cyclopentylbutan-1-one
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Record name 1-cyclopentylbutan-1-one
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